Utibapril
描述
依替普利是一种小分子药物,作为血管紧张素转化酶 (ACE) 抑制剂发挥作用。 它由阿斯利康公司开发,并已针对其在治疗心血管疾病,特别是心力衰竭和高血压方面的潜在治疗应用进行了研究 . 依替普利的分子式为 C22H31N3O5S .
准备方法
依替普利是通过一系列涉及噻二唑啉衍生物的化学反应合成的。 合成路线通常涉及将噻二唑啉前体酯化以形成最终产物 . 反应条件包括使用有机溶剂和催化剂来促进酯化过程。 依替普利的工业生产方法涉及使用类似反应条件进行大规模合成,并包括额外的纯化和质量控制步骤,以确保最终产品符合药典标准 .
化学反应分析
科学研究应用
依替普利因其在各个领域的应用而得到广泛研究:
化学: 依替普利被用作模型化合物来研究 ACE 抑制及其对生化途径的影响。
生物学: 依替普利的研究提供了对 ACE 在调节血压和心血管功能中的作用的见解。
医学: 依替普利因其通过抑制 ACE 活性并减少血管紧张素 I 向血管紧张素 II 的转化而治疗高血压和心力衰竭的潜力而得到研究.
作用机制
依替普利通过抑制血管紧张素转化酶 (ACE) 的活性来发挥其作用。这种抑制阻止了血管紧张素 I 向血管紧张素 II 的转化,血管紧张素 II 是一种强效的血管收缩剂。通过降低血管紧张素 II 的水平,依替普利有助于降低血压并减轻心脏的负担。 依替普利的分子靶点包括各种组织中的 ACE,优先抑制血管 ACE 活性 .
相似化合物的比较
依替普利类似于其他 ACE 抑制剂,例如依那普利、利舍平、雷米普利。 它具有独特的组织特异性抑制谱,使其能够选择性抑制血管 ACE,而不会显着影响血浆 ACE 水平 a>. 这种选择性抑制在疗效和安全性方面可能具有优势。 其他类似化合物包括喹那普利和贝那普利,它们也作为 ACE 抑制剂发挥作用,但它们的药代动力学特性和组织分布可能有所不同 .
属性
IUPAC Name |
(2S)-5-tert-butyl-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYVYAGWBXTWTN-ZVZYQTTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](SC(=N2)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883196 | |
Record name | Utibapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109683-61-6 | |
Record name | Utibapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Utibapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UTIBAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87I5H747BC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。